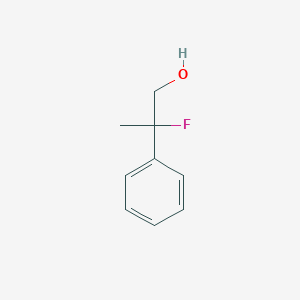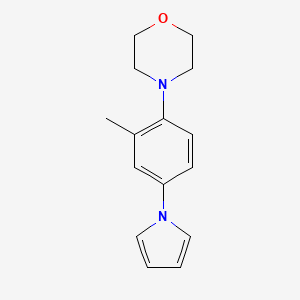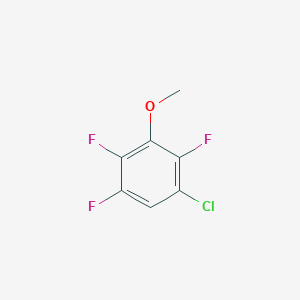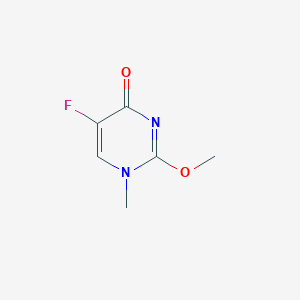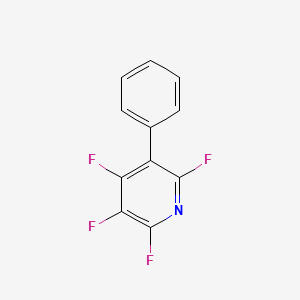
2,3,4,6-Tetrafluoro-5-phenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetrafluoro-5-phenylpyridine is a fluorinated aromatic compound with significant interest in various scientific fields due to its unique chemical properties
Synthetic Routes and Reaction Conditions:
Halogen Exchange Reaction: One common method involves the halogen exchange reaction where a precursor pyridine compound undergoes fluorination. For instance, 2,3,4,6-tetrachloropyridine can be treated with potassium fluoride in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to replace chlorine atoms with fluorine.
Direct Fluorination: Another method is the direct fluorination of 5-phenylpyridine using elemental fluorine or a fluorinating agent such as Selectfluor under controlled conditions to achieve selective fluorination at the desired positions.
Industrial Production Methods: Industrial production typically scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced fluorination techniques are often employed to ensure efficient and safe production.
Types of Reactions:
Substitution Reactions: Due to the electron-withdrawing nature of fluorine atoms, this compound can undergo nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can participate in oxidation reactions, typically forming pyridine N-oxides. Reduction reactions can also occur, especially under catalytic hydrogenation conditions, potentially reducing the aromatic ring or the phenyl group.
Coupling Reactions: It can undergo various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions often use palladium catalysts and appropriate ligands.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), and dimethylformamide (DMF) as a solvent.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Palladium acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), and bases like potassium carbonate (K₂CO₃).
Major Products:
- Substituted pyridines with various functional groups.
- Pyridine N-oxides.
- Complex aromatic compounds through coupling reactions.
Chemistry:
Organic Synthesis: Used as a building block for synthesizing more complex fluorinated aromatic compounds.
Catalysis: Acts as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.
Biology and Medicine:
Drug Development: The fluorinated structure is often incorporated into pharmaceuticals to improve metabolic stability and bioavailability.
Biological Probes: Used in the design of fluorinated probes for imaging and diagnostic purposes.
Industry:
Material Science: Incorporated into polymers and advanced materials to enhance properties like thermal stability and chemical resistance.
Agriculture: Potential use in the development of agrochemicals due to its bioactive properties.
Mécanisme D'action
The mechanism by which 2,3,4,6-Tetrafluoro-5-phenylpyridine exerts its effects largely depends on its application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, often through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluorine atoms can enhance binding affinity and selectivity by influencing the electronic properties of the molecule.
Comparaison Avec Des Composés Similaires
2,3,5,6-Tetrafluoropyridine: Lacks the phenyl group, making it less hydrophobic and potentially less bioactive.
2,3,4,5-Tetrafluoro-6-phenylpyridine: Differently substituted, which can affect its reactivity and applications.
2,3,4,6-Tetrafluorobenzene: Similar fluorination pattern but lacks the pyridine nitrogen, altering its chemical behavior.
Uniqueness: 2,3,4,6-Tetrafluoro-5-phenylpyridine stands out due to the combination of fluorine atoms and a phenyl group on the pyridine ring, providing a unique balance of electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Propriétés
Formule moléculaire |
C11H5F4N |
|---|---|
Poids moléculaire |
227.16 g/mol |
Nom IUPAC |
2,3,4,6-tetrafluoro-5-phenylpyridine |
InChI |
InChI=1S/C11H5F4N/c12-8-7(6-4-2-1-3-5-6)10(14)16-11(15)9(8)13/h1-5H |
Clé InChI |
YXFLUJOSDNFFHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=C(N=C2F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,3-Dioxo-2-phenylbenzo[de]isoquinolin-6-yl)amino]ethyl prop-2-enoate](/img/structure/B13119752.png)

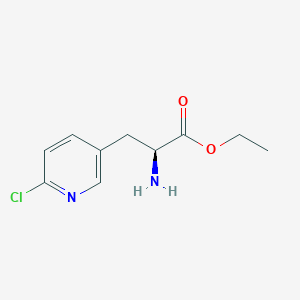
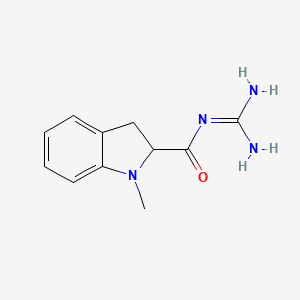

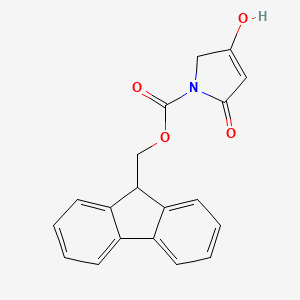
![7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine](/img/structure/B13119808.png)
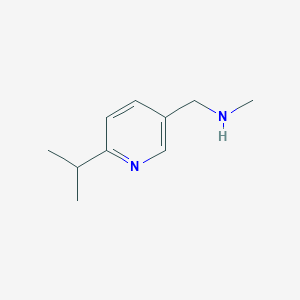
![N-(2-Chloro-1H-benzo[d]imidazol-7-yl)acetamide](/img/structure/B13119815.png)

